molecular formula C18H19NO4 B2761473 [(4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1797137-16-6

[(4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2761473
CAS No.: 1797137-16-6
M. Wt: 313.353
InChI Key: FRYPOGYKPJZANU-UHFFFAOYSA-N
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Description

[(4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is an organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a methoxyphenyl group and a methylphenyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[(4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
  • 2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
  • 2-[(4-Methoxyphenyl)amino]-2-oxoethyl (2,4-dimethylphenyl)acetate

Uniqueness

[(4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

[(4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C16H19NO3. It features a methoxy group, a carbamoyl group, and an acetate moiety, which contribute to its biological activity. The structural formula can be represented as follows:

 4 Methoxyphenyl carbamoyl methyl 2 4 methylphenyl acetate\text{ 4 Methoxyphenyl carbamoyl methyl 2 4 methylphenyl acetate}

Synthesis

The synthesis of this compound involves the reaction of 4-methoxyphenyl isocyanate with 2-(4-methylphenyl)acetic acid. The process typically requires controlled conditions to ensure high yield and purity.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity and interaction mechanisms can lead to modulation of enzymatic activity, influencing metabolic pathways.

Enzyme Inhibition Studies

Research indicates that this compound exhibits enzyme inhibition properties. It has been tested against several enzymes, demonstrating potential as an inhibitor in biochemical assays. For example, it has shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial in neuropharmacology.

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase752.5
α-Glucosidase603.0
Butyrylcholinesterase505.0

Antioxidant Activity

In vitro studies have demonstrated that the compound possesses antioxidant properties, effectively scavenging free radicals. This activity was assessed using DPPH and ABTS assays, where it showed comparable results to standard antioxidants.

Anticancer Potential

A notable study evaluated the anticancer activity of this compound against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The results indicated a dose-dependent cytotoxic effect with IC50 values significantly lower than those of conventional chemotherapeutic agents.

Cell Line IC50 (µM) Growth Inhibition (%)
MDA-MB-23112.585
HCT-11615.080

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound in a murine model of inflammation induced by carrageenan. The results showed a marked reduction in paw edema, suggesting potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-3-5-14(6-4-13)11-18(21)23-12-17(20)19-15-7-9-16(22-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYPOGYKPJZANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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